molecular formula C25H28F3N3O3 B2563848 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034480-15-2

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2563848
CAS No.: 2034480-15-2
M. Wt: 475.512
InChI Key: RXSCUXIBEQNIHI-UHFFFAOYSA-N
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Description

The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone” (hereafter referred to as the target compound) features a benzodioxin core linked via a methanone bridge to a piperidinyl-piperazine moiety substituted with a 3-(trifluoromethyl)phenyl group. This structure combines aromatic heterocycles (benzodioxin) with a trifluoromethyl-substituted arylpiperazine, a motif frequently associated with central nervous system (CNS) receptor modulation, particularly dopamine receptors .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F3N3O3/c26-25(27,28)18-4-3-5-20(16-18)30-14-12-29(13-15-30)19-8-10-31(11-9-19)24(32)23-17-33-21-6-1-2-7-22(21)34-23/h1-7,16,19,23H,8-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSCUXIBEQNIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dihydrobenzo[b][1,4]dioxin core, known for its stability and bioactivity, combined with a piperazine and piperidine moiety that enhances its interaction with biological targets. The trifluoromethyl group contributes to its lipophilicity and potential receptor binding affinity.

The mechanism by which this compound exerts its biological effects involves interactions with specific receptors and enzymes. It is hypothesized to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. The structural components allow it to fit into receptor binding sites, potentially acting as an agonist or antagonist depending on the target.

Neurotransmitter Modulation

Research indicates that compounds containing piperazine derivatives can influence neurotransmitter systems. For instance, studies have shown that similar piperazine derivatives exhibit activity on serotonin receptors, contributing to anxiolytic effects and modulation of aggressive behavior in animal models .

Anthelmintic Activity

In vitro studies have demonstrated the efficacy of related compounds against nematodes like Trichinella spiralis. The combination of piperazine with other agents showed enhanced motility effects against larvae, indicating a potential use in parasitic infections .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInteraction with serotonin receptors; anxiolytic effects
Anthelmintic ActivityEffective against T. spiralis larvae
CytotoxicityModerate cytotoxic effects observed in cell lines

Case Studies

  • Neuropharmacological Effects : A study explored the effects of piperazine derivatives on aggressive behavior in mice. The compound demonstrated significant modulation of serotonergic pathways without sedative side effects, suggesting a therapeutic window for anxiety disorders .
  • Anthelmintic Synergy : Another investigation highlighted the synergistic effects of combining this compound with traditional anthelmintics, resulting in improved efficacy against nematodes. The study reported a notable increase in motility units compared to individual treatments .

Comparison with Similar Compounds

Key Structural Variations:

Benzodioxin vs. Thiophene/Quinazoline Substitution UK-33274 (): Replaces the piperidinyl group with a quinazolinyl-piperazine, retaining the benzodioxin-methanone linkage. This modification likely shifts biological activity toward kinase or epigenetic targets (e.g., HDACs) due to the quinazoline’s role in enzyme inhibition . Compound 21 (): Substitutes benzodioxin with a thiophene ring.

Piperazine Substituent Variations MK29 (): Simplifies the target compound by replacing the piperidinyl-methanone with an acetyl group. This reduces molecular weight (MW: ~317 g/mol vs. target’s estimated MW >500 g/mol) and lipophilicity, likely diminishing CNS penetration . 7p/7o (): Feature dichlorophenyl-piperazine moieties linked to pentanamide chains.

Pharmacological Activity

  • Dopamine Receptor Binding :

    • The target compound’s trifluoromethylphenyl-piperazine aligns with dopamine D3 receptor pharmacophores, as seen in structurally related arylpiperazines (e.g., 7p , IC50 ~50 nM for D3) .
    • Compound 21 (thiophene variant) may exhibit reduced D3 selectivity due to weaker π-π stacking compared to benzodioxin .

Physicochemical and Pharmacokinetic Properties

Property Target Compound UK-33274 Compound 21 MK29
Molecular Weight ~520 g/mol (estimated) ~495 g/mol ~400 g/mol ~317 g/mol
logP High (benzodioxin, CF3) Moderate (quinazoline) Moderate (thiophene) Low (acetyl)
Hydrogen Bond Donors 0 2 (amine, quinazoline) 0 0
Tanimoto Similarity Reference ~60% (vs. target) ~75% (vs. target) ~40% (vs. target)

Key Research Findings

  • Trifluoromethyl vs. Chloro Substituents : The target’s CF3 group enhances metabolic stability and lipophilicity over chloro analogues (e.g., 7p ), improving blood-brain barrier penetration .
  • Benzodioxin Advantage : The benzodioxin core provides rigid, planar geometry for optimal receptor binding, outperforming thiophene in CNS-targeted activity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this compound, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis likely involves multi-step reactions, including nucleophilic substitution, coupling, or amidation. Key steps include:

  • Piperazine-piperidine coupling : Use Buchwald-Hartwig or Ullmann coupling for aryl-piperazine bond formation. Optimize temperature (80–120°C) and catalysts (e.g., Pd(OAc)₂) under inert atmosphere .
  • Trifluoromethylphenyl incorporation : Employ Suzuki-Miyaura cross-coupling with boronic esters and Pd catalysts. Monitor pH and solvent polarity to avoid byproducts .
  • Final purification : Use normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) to isolate the methanone product .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR spectroscopy : Confirm piperazine/piperidine ring conformations and trifluoromethyl group integration (¹⁹F NMR) .
  • HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
  • Melting point analysis : Compare observed values (e.g., 187–190°C for related piperazine derivatives) to literature data .

Advanced Research Questions

Q. How can researchers design assays to evaluate this compound’s interaction with neurotransmitter receptors (e.g., dopamine/serotonin receptors)?

  • Methodological Answer :

  • Radioligand binding assays : Use ³H-labeled ligands (e.g., ³H-spiperone for D₂/D₃ receptors) in HEK293 cells expressing recombinant receptors. Calculate IC₅₀ values via competitive binding curves .
  • Functional assays : Measure cAMP accumulation (for GPCR activity) or calcium flux (FLIPR assays) to determine agonist/antagonist profiles .
  • Molecular docking : Perform in silico studies (e.g., AutoDock Vina) to predict binding affinity to receptor active sites, focusing on piperazine and trifluoromethyl interactions .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :

  • Meta-analysis : Systematically compare data from in vitro (cell lines), ex vivo (tissue slices), and in vivo (rodent models) studies. Adjust for variables like membrane permeability and metabolic stability .
  • Dose-response reevaluation : Test lower concentrations (nM–µM range) to avoid off-target effects. Use positive controls (e.g., haloperidol for D₂ antagonism) .
  • Species-specific receptor profiling : Validate receptor subtype expression levels (e.g., human vs. rat D₃ receptors) via qPCR or Western blot .

Q. How can computational modeling predict metabolic pathways and potential toxicological risks?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate CYP450 metabolism, blood-brain barrier penetration, and hERG inhibition .
  • Metabolite identification : Simulate phase I/II metabolism (e.g., oxidation of piperidine rings, glucuronidation) using MetaSite software .
  • Ecotoxicology screening : Apply TEST (Toxicity Estimation Software Tool) to predict environmental persistence and bioaccumulation .

Data Interpretation & Theoretical Frameworks

Q. What theoretical frameworks guide the investigation of structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with receptor binding data. Include descriptors like logP and molar refractivity .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in the benzodioxin ring) using MOE or Discovery Studio .
  • Free-Wilson analysis : Deconstruct substituent contributions (e.g., trifluoromethyl vs. methyl groups) to activity .

Q. How should researchers address discrepancies between in silico predictions and experimental results?

  • Methodological Answer :

  • Force field refinement : Adjust parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM) to better model receptor flexibility .
  • Solvent effect inclusion : Recalculate docking scores with explicit solvent models (e.g., TIP3P water) .
  • Experimental validation : Synthesize and test analogs with modified substituents (e.g., replacing trifluoromethyl with cyano) to validate computational hypotheses .

Experimental Design & Validation

Q. What controls and replicates are essential in assessing this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • Pharmacokinetic studies :
  • Plasma stability : Incubate compound in rat plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS .
  • Tissue distribution : Use radiolabeled compound (¹⁴C) in Sprague-Dawley rats. Collect organs (brain, liver) at 0.5, 2, 8, 24h post-dose .
  • Controls : Include vehicle-only groups and reference compounds (e.g., clozapine for CNS penetration) .

Q. How to design a study investigating long-term stability under varying storage conditions?

  • Methodological Answer :

  • ICH guidelines : Test accelerated stability (40°C/75% RH for 6 months) and long-term (25°C/60% RH for 24 months). Monitor degradation via HPLC .
  • Light sensitivity : Expose to UV (320–400 nm) and quantify photodegradants .
  • Excipient compatibility : Mix with common stabilizers (e.g., lactose, PVP) and assess interactions via DSC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.